molecular formula C9H9ClF3N B13597903 (R)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine

(R)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine

Katalognummer: B13597903
Molekulargewicht: 223.62 g/mol
InChI-Schlüssel: YJWDXKUMDAATTM-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a trifluoromethyl group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-Chloro-5-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine through a reductive amination process using an amine source and a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary and tertiary amines

    Substitution: Substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

®-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine
  • 1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde

Uniqueness

®-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its chiral nature and the presence of both chlorine and trifluoromethyl groups on the phenyl ring. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C9H9ClF3N

Molekulargewicht

223.62 g/mol

IUPAC-Name

(1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m1/s1

InChI-Schlüssel

YJWDXKUMDAATTM-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)N

Kanonische SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.